molecular formula C9H10ClF3N2 B14847749 3-(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine

3-(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine

Cat. No.: B14847749
M. Wt: 238.64 g/mol
InChI Key: UVRXVTFLJMCOGD-UHFFFAOYSA-N
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Description

3-(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-6-(trifluoromethyl)pyridine with a suitable amine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)

Uniqueness

3-(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-6-4-7(2-1-3-14)15-8(5-6)9(11,12)13/h4-5H,1-3,14H2

InChI Key

UVRXVTFLJMCOGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCCN)C(F)(F)F)Cl

Origin of Product

United States

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